Tetrabromopyrrole
Descripción
Propiedades
Número CAS |
54705-14-5 |
|---|---|
Fórmula molecular |
C4HBr4N |
Peso molecular |
382.67 g/mol |
Nombre IUPAC |
2,3,4,5-tetrabromo-1H-pyrrole |
InChI |
InChI=1S/C4HBr4N/c5-1-2(6)4(8)9-3(1)7/h9H |
Clave InChI |
MIIWISWSCMVZHG-UHFFFAOYSA-N |
SMILES |
C1(=C(NC(=C1Br)Br)Br)Br |
SMILES canónico |
C1(=C(NC(=C1Br)Br)Br)Br |
Sinónimos |
tetrabromopyrrole |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Induction of Coral Settlement
One of the most notable applications of tetrabromopyrrole is its role in inducing the settlement and metamorphosis of coral larvae. Studies have shown that TBP acts as a chemical cue for several coral species, promoting attachment and development.
- Case Study: Coral Species Response
- In a study examining the effects of TBP on ten different Caribbean coral species, it was found that TBP effectively induced settlement in nine out of ten species tested. The concentrations used ranged from 0.375 to 1.5 µM, demonstrating dose-dependent activity .
- The coral Acropora millepora showed a metamorphosis rate of approximately 90% when exposed to TBP at specific dilutions (1:10 and 1:100) after six hours, highlighting its potential for coral restoration efforts .
| Coral Species | Metamorphosis Rate (%) | Concentration (µM) |
|---|---|---|
| Porites astreoides | Significant | 0.5 |
| Acropora cervicornis | Significant | 0.375 |
| Montastraea cavernosa | Significant | 1.5 |
| Pseudodiploria strigosa | Not statistically significant at lower doses | 0.25, 0.5 |
Antimicrobial Properties
This compound exhibits notable antimicrobial activity, making it a candidate for pharmaceutical applications.
- Antibacterial Activity
- Research indicates that TBP has effective antibacterial properties against both human and marine bacteria. It has been shown to alter bacterial community compositions within marine biofilms .
- The compound demonstrated varying inhibitory concentrations (IC50 values) against Emiliania huxleyi, with values ranging from 1.3 nM to 473 nM depending on the degree of bromination .
| Compound | IC50 (nM) |
|---|---|
| Pentabromopseudilin | 1.3 |
| This compound | 94 |
| Tribromopyrrole | 106 |
| Dibromopyrrole | 473 |
Ecological Impact on Marine Organisms
TBP plays a crucial role in the ecological dynamics of marine environments, particularly concerning phytoplankton interactions.
- Effect on Phytoplankton
Potential Biotechnological Applications
Given its properties, this compound may have various biotechnological applications:
- Biopesticide Development
- Due to its antimicrobial properties, TBP could be explored as a natural biopesticide in agriculture.
- Coral Reef Restoration
- Its ability to induce coral settlement positions TBP as a valuable tool in efforts to restore damaged coral reefs, especially in light of global environmental changes.
Comparación Con Compuestos Similares
Key Observations :
- Bromination Degree : Increasing bromination on a single pyrrole ring enhances toxicity (e.g., pentabromopseudolin’s IC₅₀ = 1.3 nM vs. TBP’s 94 nM) .
- Halogen Type : Chlorinated analogues (e.g., tetrachloropyrrole) lack significant activity, underscoring bromine’s critical role in bioactivity .
- Specificity : TBP uniquely induces coral settlement, while tribromopyrrole, pentabromopseudolin, and other halogenated analogues fail to trigger this response .
Mechanistic Contrasts with Non-Pyrrole Halogenated Compounds
Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs)
2-Heptyl-4-Quinolone (HHQ)
Ecological and Evolutionary Considerations
- Gene Distribution: TBP biosynthetic genes (bmp1–4) are enriched in coastal γ-proteobacteria (e.g., Pseudomonas, Marinomonas), suggesting niche-specific adaptation .
- Resistance Mechanisms : Some phytoplankton species recover from TBP exposure at sub-IC₅₀ concentrations, hinting at detoxification pathways absent in susceptible strains .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Tetrabromopyrrole (TBP) in microbial cultures?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and bioassay-guided fractionation are critical for structural elucidation and activity confirmation. For quantification, High-Performance Liquid Chromatography (HPLC) paired with UV-Vis or mass spectrometry is preferred. Bioassay-guided fractionation is particularly effective for isolating TBP from complex marine bacterial extracts, as demonstrated in studies of Pseudoalteromonas galatheae .
Q. How does bacterial growth media composition influence this compound production?
- Methodological Answer : Media rich in halogen sources (e.g., bromide) enhance TBP biosynthesis. Comparative studies using AUC/CFU metrics show that chitin-containing media upregulate TBP production in Pseudoalteromonas strains, likely due to symbiotic interactions with marine eukaryotes . Experimental designs should standardize media components to minimize variability in yield.
Q. What genomic markers indicate this compound biosynthesis potential in marine bacteria?
- Methodological Answer : The bmp gene cluster, identified in pigmented Pseudoalteromonas species, is a key genomic marker. Comparative genomic analyses reveal conserved regions in P. piscicida and P. galatheae, with disruptions in non-TBP-producing strains . PCR amplification of bmp genes or whole-genome sequencing can predict biosynthetic capability.
Advanced Research Questions
Q. How can researchers address pH-dependent degradation of this compound in enzymatic assays?
- Methodological Answer : Buffer selection is critical. Tris buffer (pH 8.0) stabilizes TBP better than HEPES, which promotes radical formation and degradation. Experimental protocols should include controls for buffer effects, as TBP stability varies significantly between pH 7.0 and 8.0 in HEPES . Pre-screening buffer compatibility via HPLC monitoring is advised.
Q. What strategies reconcile contradictory bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies arise from strain-specific production levels and environmental factors. For example, Pseudoalteromonas strain S4498 produces TBP as a major antimicrobial agent, while P. luteoviolacea lacks the bmp cluster entirely . Meta-analyses should standardize bacterial strains, growth conditions, and bioassay organisms (e.g., Vibrio harveyi for antibacterial tests) .
Q. How can CRISPR-Cas9 editing clarify the role of pseudane-TBP metabolic crosstalk?
- Methodological Answer : Knockout experiments targeting pseudane biosynthesis genes (e.g., pse) in Pseudoalteromonas can isolate TBP-specific pathways. Comparative metabolomics of wild-type vs. mutant strains, analyzed via LC-MS, reveal shared precursors (e.g., pyrrole derivatives) and regulatory interplay .
Q. What computational models predict this compound’s ecological roles in marine symbioses?
- Methodological Answer : Genome-scale metabolic modeling (GEMs) of Pseudoalteromonas integrates transcriptomic and metabolomic data to simulate TBP production under nutrient gradients. Agent-based models further predict TBP’s impact on larval settlement inhibition in invertebrates like Cassiopea jellyfish .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret variability in this compound detection limits across analytical platforms?
- Methodological Answer : LC-MS offers higher sensitivity (detection limits ~0.1 µM) compared to UV-Vis (~5 µM). Cross-validation using multiple instruments and spike-recovery experiments ensures data robustness. For example, TBP degradation products in HEPES buffer may skew UV-Vis readings, requiring MS confirmation .
Q. What statistical frameworks are optimal for analyzing dose-response bioactivity of this compound?
- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) quantify IC₅₀ values, while Dunnett’s test compares treatment groups against controls in multi-condition assays. Normalization to colony-forming units (CFU) or protein content minimizes biomass-related variability .
Tables for Key Experimental Parameters
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Buffer for TBP stability | 20 mM Tris, pH 8.0 | |
| Detection method | LC-MS (Q-TOF) | |
| Bioassay organism | Vibrio harveyi (MIC assay) | |
| Genomic marker | bmp gene cluster |
Guidelines for Experimental Design
- Reproducibility : Document buffer composition, bacterial strain IDs, and growth media in detail .
- Ethical Considerations : Adhere to marine sampling permits and Nagoya Protocol guidelines for genetic resources .
- Data Transparency : Share raw LC-MS files and genomic annotations in public repositories (e.g., NCBI, MetaboLights) .
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